2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

Catalog No.
S1895824
CAS No.
6974-29-4
M.F
C4H6F3NO2
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

CAS Number

6974-29-4

Product Name

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

Molecular Formula

C4H6F3NO2

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10)

InChI Key

NPSVCXHBJVBBAD-UHFFFAOYSA-N

SMILES

C(CO)NC(=O)C(F)(F)F

Synonyms

N-trifluoroacetyl-2-aminoethanol, N-trifluoroacetyl-ethanolamine

Canonical SMILES

C(CO)NC(=O)C(F)(F)F

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide has the molecular formula C4H6F3NO2 and a molecular weight of approximately 155.09 g/mol. The compound features a trifluoromethyl group attached to a nitrogen atom that is also linked to a 2-hydroxyethyl group and an acetamide moiety. This unique structure contributes to its distinct physical and chemical properties, including its solubility and reactivity profile .

Typical of amides and alcohols:

  • Nucleophilic Substitution: The hydroxyethyl group can act as a nucleophile in substitution reactions.
  • Esterification: The hydroxyl group may react with carboxylic acids to form esters under acidic conditions.
  • Dehydration Reactions: Under certain conditions, it may undergo dehydration to form an imine or other derivatives.

These reactions are significant for modifying the compound for various applications in research and industry.

The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the following steps:

  • Starting Materials: Trifluoroacetic anhydride or trifluoroacetic acid is often used as a starting material.
  • Amidation Reaction: The hydroxyethylamine is reacted with the trifluoroacetyl chloride in the presence of a base such as pyridine to facilitate the formation of the amide bond.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography.

These methods highlight the synthetic versatility of this compound in laboratory settings .

The applications of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide are diverse:

  • Chemical Research: It serves as a molecular building block in the synthesis of more complex organic compounds.
  • Pharmaceutical Development: Potential uses in drug formulation due to its unique properties.
  • Biochemical Studies: Used in proteomics and other biochemical assays as a reagent or standard.

Its unique trifluoromethyl group enhances its utility in various chemical contexts .

Interaction studies involving 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Preliminary findings suggest that it may interact favorably with lipid membranes due to its hydrophobic characteristics .

Several compounds share structural similarities with 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2,2-Trifluoro-N-(hydroxymethyl)acetamideHydroxymethyl instead of hydroxyethylDifferent functional group leading to varied reactivity
N,N-Dimethyl-2,2,2-trifluoroacetamideDimethylamine instead of hydroxyethylIncreased steric hindrance affecting binding properties
1-Hydroxy-1-trifluoroacetylpiperidinePiperidine ring structureEnhanced cyclic stability and potential biological activity

These compounds illustrate variations in functional groups that can significantly influence their chemical behavior and applications.

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6974-29-4

Wikipedia

N-Trifluoroacetyl-2-aminoethanol

Dates

Modify: 2023-08-16

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